2-Cyclopropyl-4-fluoropyridine
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Overview
Description
2-Cyclopropyl-4-fluoropyridine is a chemical compound with the molecular formula C8H8FN. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine, producing a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Cyclopropyl-4-fluoropyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the cyclopropyl group.
4-Fluoropyridine: Similar in structure but lacks the cyclopropyl group and has the fluorine atom in a different position.
2,6-Difluoropyridine: Contains two fluorine atoms but lacks the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-4-fluoropyridine is unique due to the presence of both a cyclopropyl group and a fluorine atom on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoropyridine |
InChI |
InChI=1S/C8H8FN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
CTJJIPBHVBFCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)F |
Origin of Product |
United States |
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